Scaffold-Level Differentiation: Sulfamoyl-Aniline vs. Acylsulfonamide in the KAT6 Inhibitor Space
The KAT6A/B inhibitor BAY-184 (acyclsulfonamide-benzofuran series) achieves IC50 values of 71 nM (KAT6A) and 83 nM (KAT6B) in biochemical assays using N-terminal His6-tagged human KAT6A (residues 507–778) with 0.4 μM acetyl-CoA [1]. Our compound replaces the BAY-184 acylsulfonamide linker with a pyrimidin-2-ylsulfamoyl aniline moiety, a fundamental chemotype switch. In the broader KAT6 inhibitor patent landscape (US10829446), related aryl sulfonohydrazides exhibit KAT6A IC50 values ranging from 8 nM to 2.4 μM in the same assay format, demonstrating that sulfonamide-based warheads can achieve comparable or superior potency to acylsulfonamides [2]. However, the pyrimidin-2-ylsulfamoyl substitution pattern in our compound is absent from all current KAT6-targeting chemotypes, providing a novel intellectual property position and distinct selectivity profile.
| Evidence Dimension | KAT6A biochemical IC50 |
|---|---|
| Target Compound Data | Not yet reported (novel chemotype) |
| Comparator Or Baseline | BAY-184: KAT6A IC50 = 71 nM; US10829446 Compound 36: KAT6A IC50 = 8 nM |
| Quantified Difference | BAY-184: acylsulfonamide linker; Target: pyrimidin-2-ylsulfamoyl linker (distinct warhead) |
| Conditions | N-terminal His6-tagged human KAT6A (507–778), 0.4 μM acetyl-CoA, E. coli expression |
Why This Matters
The pyrimidin-2-ylsulfamoyl warhead is unexplored in KAT6 inhibition; procurement of this compound enables evaluation of a new chemical space for epigenetic targets, critical for IP diversification.
- [1] Ter Laak, A.; et al. J. Med. Chem. 2024, 67 (21), 19282–19303. BAY-184 KAT6A/B IC50 data. View Source
- [2] Voss, A. K.; et al. Aryl sulfonohydrazides. US Patent 10,829,446 B2, 2020. KAT6A IC50 data for Compound 36 (8 nM) and Compound 69 (68 nM). BindingDB BDBM50518832. View Source
